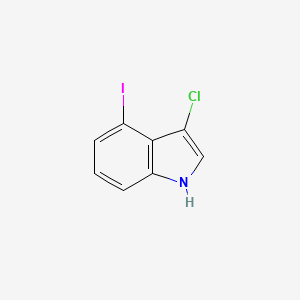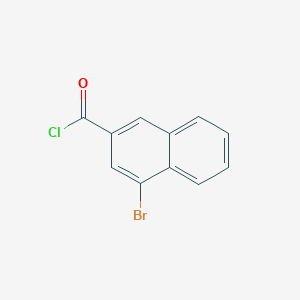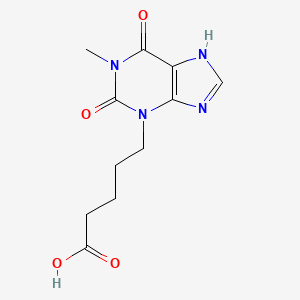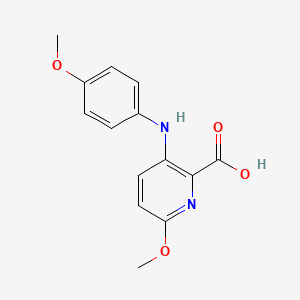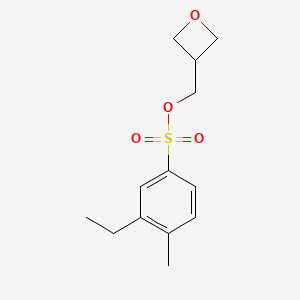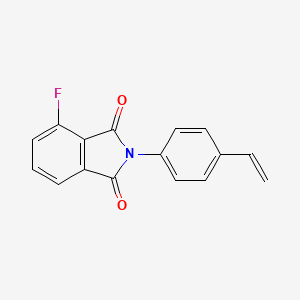
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride to form the isoindoline-1,3-dione core. The vinyl group is introduced through a subsequent reaction with a suitable vinylating agent under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-(4-methylphenyl)isoindoline-1,3-dione
- 4-Fluoro-2-(4-ethylphenyl)isoindoline-1,3-dione
- 4-Fluoro-2-(4-phenyl)isoindoline-1,3-dione
Uniqueness
4-Fluoro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89014-99-3 |
|---|---|
Fórmula molecular |
C16H10FNO2 |
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
2-(4-ethenylphenyl)-4-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10FNO2/c1-2-10-6-8-11(9-7-10)18-15(19)12-4-3-5-13(17)14(12)16(18)20/h2-9H,1H2 |
Clave InChI |
IOAATSYXAWQXPF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




